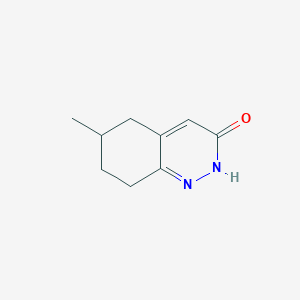

6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one

Beschreibung

6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one is a bicyclic heterocyclic compound featuring a partially saturated cinnolinone core with a methyl substituent at the 6-position.

Eigenschaften

IUPAC Name |

6-methyl-5,6,7,8-tetrahydro-2H-cinnolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-2-3-8-7(4-6)5-9(12)11-10-8/h5-6H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCBPNYPCRRSQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NNC(=O)C=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with phenylhydrazine in the presence of an acid catalyst such as methanesulfonic acid. The reaction is carried out under reflux conditions in methanol, leading to the formation of the desired cinnoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline oxides, while reduction can produce dihydrocinnoline derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Wirkmechanismus

The mechanism of action of 6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substituent Variations

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |

|---|---|---|---|---|

| 2,3,5,6,7,8-Hexahydrocinnolin-3-one hydrobromide | 108749-03-7 | C₈H₁₀N₂O·HBr | 150.18 (free base) | Hydrobromide salt |

| 6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one | 1339248-04-2 | C₁₀H₁₄N₂O | 178.23 | Two methyl groups at 6-position |

| Piperidinylmethyl-substituted derivative | 2309571-93-3 | C₂₃H₂₉N₃O₄ | 411.49 | 2,4-Dimethoxybenzoyl-piperidine substituent |

Key Observations :

- The hydrobromide salt (108749-03-7) enhances solubility in polar solvents compared to the free base, as evidenced by its commercial availability in various purities .

- The piperidinylmethyl derivative (2309571-93-3) demonstrates how bulky substituents increase molecular weight and complexity, likely reducing metabolic stability but improving target binding specificity .

Physicochemical Properties

- Melting Point: The hydrobromide salt (108749-03-7) melts at 192–194°C, typical for ionic crystalline solids. Neutral analogs like 6-methyl-cinnolinone are expected to have lower melting points due to reduced ionic interactions .

- Density: The hydrobromide salt has a density of 1.4 g/cm³, higher than non-salt forms, which likely range between 1.1–1.3 g/cm³ .

- Solubility : Hydrobromide salts generally exhibit improved aqueous solubility, whereas methylated or hydrophobic derivatives (e.g., 1339248-04-2) may favor organic solvents .

Reactivity and Stability

- Photooxidation Sensitivity: Analogous quinazolinone derivatives () undergo light-induced oxidation in the presence of oxygen, suggesting that 6-methyl-cinnolinone derivatives may require inert storage conditions to prevent degradation .

- Steric Effects : The 6,6-dimethyl analog (1339248-04-2) may resist oxidation or nucleophilic attack due to methyl group shielding, contrasting with unsubstituted or singly methylated variants .

Biologische Aktivität

6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves the condensation of various precursors under controlled conditions. A common method includes the reaction with 2-oxopropyl bromide in the presence of a base like potassium carbonate in dimethylformamide at elevated temperatures. The compound exhibits a molecular formula of and a molecular weight of 189.25 g/mol.

Antimicrobial Properties

Recent studies have indicated that 6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one possesses notable antimicrobial properties. For instance, it has been evaluated against various bacterial strains and fungi. The compound demonstrated significant inhibition of microbial growth with varying degrees of effectiveness depending on the organism tested.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 12 | 10 |

| C. albicans | 18 | 10 |

The results indicate that the compound is particularly effective against Candida albicans, suggesting its potential as an antifungal agent .

Anticancer Activity

In addition to its antimicrobial effects, 6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one has been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of specific signaling pathways.

Case Study:

One study focused on the effect of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with increased concentrations of the compound .

The biological activity of 6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one is believed to be mediated through interaction with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical cellular processes such as metabolism and proliferation.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Receptor Modulation: It can modulate receptor activity that influences cell growth and apoptosis.

Research Applications

The unique structure of 6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one makes it a valuable intermediate in synthetic organic chemistry and a potential lead compound for drug development. Its applications extend to:

- Medicinal Chemistry: As a scaffold for designing new therapeutic agents.

- Biological Studies: Investigating interactions with biological targets to elucidate mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.